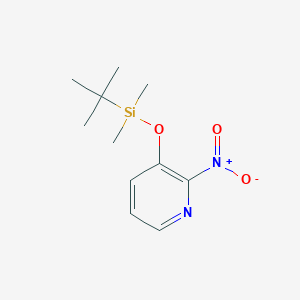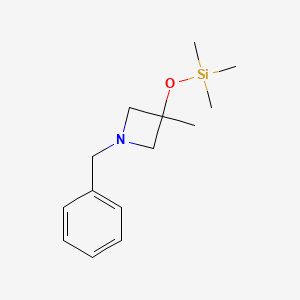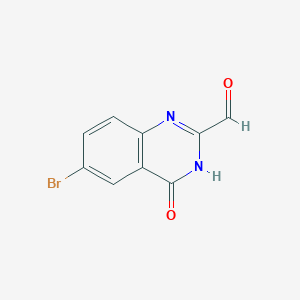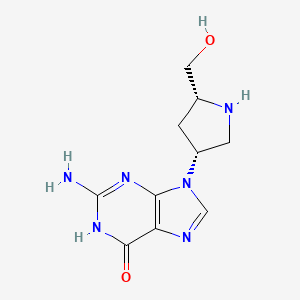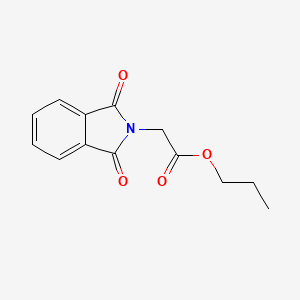
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One commonly employed approach for synthesizing N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been developed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and environmentally friendly reagents is emphasized to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,3-Dioxoisoindolin-2-yl)propanal
- 3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium
- 1,3-Dioxoisoindolin-2-yl pentanoate
Uniqueness
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific structural features and reactivity. Its isoindoline nucleus and carbonyl groups confer distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
propyl 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-2-7-18-11(15)8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 |
Clé InChI |
GOGCRSPYAVSORZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


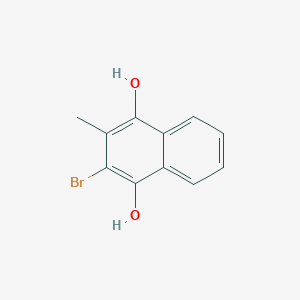
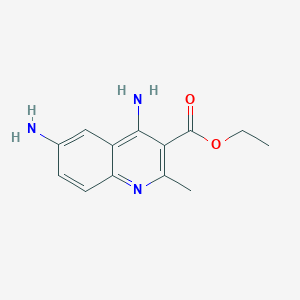
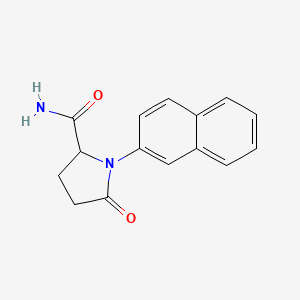


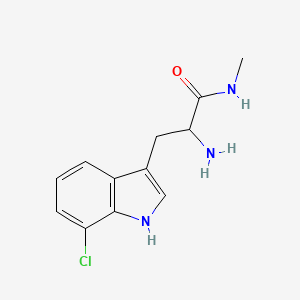
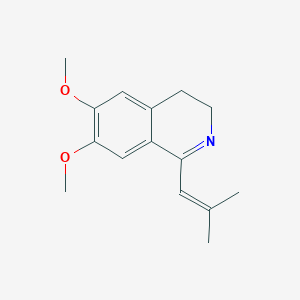
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)

